molecular formula C17H12N2O3 B3345309 2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde CAS No. 10351-59-4

2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde

Cat. No.: B3345309
CAS No.: 10351-59-4
M. Wt: 292.29 g/mol
InChI Key: MCSMBSOMRCYNSD-UHFFFAOYSA-N
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Description

2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde is a heterocyclic aldehyde derivative featuring a benzaldehyde core substituted with a 2,5-dioxo-1-phenylpyrrolidin-3-ylamino group. This compound is of interest due to its structural complexity, which combines a reactive aldehyde moiety with a pyrrolidone ring system. The aldehyde group enables participation in Schiff base formation or condensation reactions, while the dioxo-pyrrolidine moiety may enhance hydrogen-bonding interactions, influencing solubility and biological activity. Synthesis routes for analogous compounds, such as those described in Reference Example 114 of EP 4 374 877 A2, often involve multi-step functionalization of benzaldehyde precursors, including amino group coupling and subsequent cyclization or oxidation steps .

Properties

IUPAC Name

2-[(2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-11-12-6-4-5-9-14(12)18-15-10-16(21)19(17(15)22)13-7-2-1-3-8-13/h1-11,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSMBSOMRCYNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295048
Record name 2-[(2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10351-59-4
Record name NSC99416
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dioxo-1-phenylpyrrole with an aromatic amine, followed by the introduction of an aldehyde group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of pyrrole can exhibit cytotoxic effects on cancer cells. The incorporation of the benzaldehyde group may enhance the bioactivity and selectivity of these compounds.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrrole derivatives showed promising activity against various cancer cell lines, suggesting that 2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde could be a candidate for further investigation in cancer therapeutics .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.

Example Reaction :

2 2 5 Dioxo 1 phenylpyrrol 3 yl amino benzaldehyde+reagentsnew compound\text{2 2 5 Dioxo 1 phenylpyrrol 3 yl amino benzaldehyde}+\text{reagents}\rightarrow \text{new compound}

This reaction can lead to the formation of novel compounds with potential applications in pharmaceuticals .

Material Science

Research has explored the use of this compound in developing new materials, particularly in polymer chemistry. The compound's ability to participate in polymerization reactions can lead to the creation of materials with unique properties.

Case Study : Investigations into polymer blends incorporating this compound have shown enhancements in thermal stability and mechanical properties, indicating its utility in creating advanced materials for industrial applications .

Data Table: Summary of Applications

Application AreaDescriptionReference
Medicinal ChemistryPotential anticancer agent; cytotoxic effects on cancer cells
Organic SynthesisIntermediate for synthesizing complex organic molecules
Material ScienceEnhancements in thermal stability and mechanical properties in polymer blends

Mechanism of Action

The mechanism of action of 2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often leads to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Key Observations :

Electron-Withdrawing vs.

Solubility : The tertiary amine and methoxyethyl group in the patent compound may enhance water solubility (as a hydrochloride salt), whereas the hydrophobic phenyl and pyrrolidone groups in the target compound likely favor organic solvents.

Biological Interactions : Fluorine atoms in the patent compound could improve membrane permeability and metabolic stability, while the dioxo-pyrrolidine in the target compound may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors).

Pharmacological Evaluation (Hypothetical)

While specific dose-effect data for these compounds are unavailable, methods like the Litchfield-Wilcoxon test (used for rapid estimation of median effective doses and curve parallelism ) could theoretically compare their bioactivity. For instance:

  • Slope of Dose-Effect Curves : The target compound’s hydrogen-bonding capacity might result in steeper dose-response slopes, indicating higher receptor-binding efficiency.
  • Relative Potency : Fluorine substituents in the patent compound could confer higher potency in hydrophobic environments (e.g., CNS targets), whereas the target compound may excel in aqueous-phase interactions.

Biological Activity

2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H12N2O3C_{17}H_{12}N_{2}O_{3}, with a molecular weight of 296.29 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities.

Research indicates that compounds containing a pyrrole moiety often exhibit significant biological activities such as:

  • Antioxidant Activity : Pyrrole derivatives have been shown to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : Various studies suggest that pyrrole-based compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.
  • Anticancer Activity : Some pyrrole derivatives have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

Biological Activity Data

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial activity of several pyrrole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research : In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
  • Oxidative Stress Reduction : Another research highlighted the compound's ability to reduce oxidative stress markers in human cell lines exposed to oxidative agents. This effect was attributed to its antioxidant properties, which may protect cells from damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde
Reactant of Route 2
2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde

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